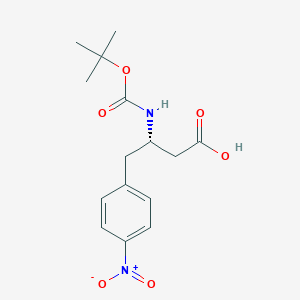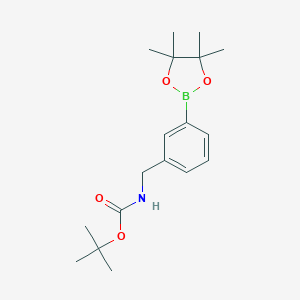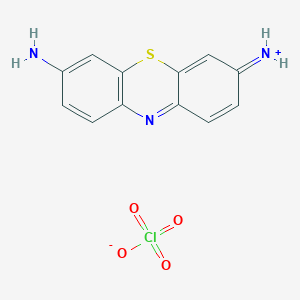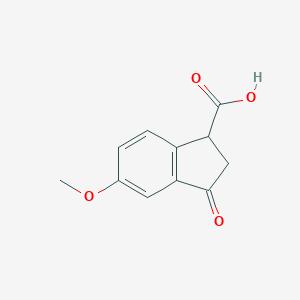
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, also known as BPTMC, is a chemical compound that has gained attention due to its potential use in scientific research. BPTMC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It does this by activating the caspase pathway, which is involved in the initiation of apoptosis. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has also been found to inhibit the activity of certain enzymes, such as topoisomerase II, which are involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been found to have antioxidant and anti-inflammatory effects, which make it a potential candidate for the treatment of various diseases. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been shown to have low toxicity in animal studies, which makes it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its low toxicity in animal studies, which makes it a potential candidate for further development. One limitation of using (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate in lab experiments is its potential toxicity, which requires careful handling. Another limitation is the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
For the study of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate include further studies to determine its efficacy and safety in humans. Other future directions include the development of new synthesis methods for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, the identification of new therapeutic targets for (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate, and the development of new derivatives of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate with improved efficacy and safety profiles.
Conclusion:
In conclusion, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate is a chemical compound that has gained attention due to its potential use in scientific research. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has potential as an anticancer agent, as well as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans, and to identify new therapeutic targets and derivatives with improved efficacy and safety profiles.
Synthesemethoden
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been synthesized using various methods, including the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by carbamoylation with 3-methylbutyl isocyanate. Other methods include the reaction of piperazine with 3,4,5-trimethoxybenzoyl isocyanate, followed by carbamoylation with 3-methylbutanol. The synthesis of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate requires careful handling due to its potential toxicity.
Wissenschaftliche Forschungsanwendungen
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been used in scientific research as a potential anticancer agent, due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
129230-06-4 |
|---|---|
Produktname |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (3-methylbutyl)carbamate |
Molekularformel |
C31H43N3O10 |
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C31H43N3O10/c1-19(2)9-10-32-31(37)44-18-22-17-33(29(35)20-13-23(38-3)27(42-7)24(14-20)39-4)11-12-34(22)30(36)21-15-25(40-5)28(43-8)26(16-21)41-6/h13-16,19,22H,9-12,17-18H2,1-8H3,(H,32,37) |
InChI-Schlüssel |
DFMYYPWUKJDYRZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC(C)CCNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonyme |
Carbamic acid, (3-methylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-p iperazinyl)methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















